molecular formula C17H16ClNO2 B2920455 3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone CAS No. 478048-66-7

3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone

Cat. No.: B2920455
CAS No.: 478048-66-7
M. Wt: 301.77
InChI Key: FBXOQVDAIKPIEY-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone is a heterocyclic compound featuring a benzoxazine core fused with a propanone chain substituted with a chlorine atom. The chlorine substituent enhances electrophilicity, making the compound reactive in nucleophilic environments.

Properties

IUPAC Name

3-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-11-10-17(20)19-14-8-4-5-9-16(14)21-12-15(19)13-6-2-1-3-7-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXOQVDAIKPIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)CCCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from benzoxazinone derivatives. The general procedure includes:

  • Formation of Benzoxazinone : The initial step involves the cyclization of phenolic compounds with isocyanates.
  • Chlorination : The introduction of the chlorine atom at the 3-position is achieved through electrophilic aromatic substitution.
  • Propanoylation : The final step involves the reaction with propanoyl chloride to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect likely due to the compound's ability to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. Specifically, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may have anti-inflammatory properties:

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect may be mediated through the modulation of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Preliminary SAR studies indicate:

  • Chlorine Substitution : The presence of the chloro group at position 3 is essential for maintaining its anticancer activity.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring can significantly affect potency and selectivity towards different cancer cell lines .

Scientific Research Applications

3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a chemical compound with applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery . The core structure, an azabicyclo[3.2.1]octane, is a nitrogen-containing heterocycle that provides a rigid framework, mimicking bioactive alkaloids and conferring specific spatial arrangements of functional groups .

Pharmaceutical Applications

  • Mu Opioid Receptor Antagonists: 8-azabicyclo[3.2.1]octane compounds are useful as mu opioid receptor antagonists . These compounds can treat conditions mediated by mu opioid receptor activity, such as opioid-induced bowel dysfunction and postoperative ileus .
  • NAAA Inhibitors: Azabicyclo[3.2.1]octane derivatives are N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors . NAAA inhibition increases palmitoylethanolamide (PEA) levels, which reduces inflammation and provides analgesic effects .
  • Analgesic Agents: 2-Azabicyclo[3.2.1]octane derivatives have potential as analgesic agents . Certain compounds have demonstrated combined agonist-antagonist effects with efficiency close to morphine .

Research Tools

  • Biological system studies: 8-azabicyclo[3.2.1]octane compounds can study biological systems or samples and discover new compounds with mu opioid receptor activity . They help determine the effects of compounds on biological systems .
  • Triple Re-uptake Inhibitors: Azabicyclo[3.2.1]octane derivatives can be potent in vitro triple re-uptake inhibitors (TRUI) . The bicyclic backbone provides molecular structure rigidity, important in medicinal chemistry .

Comparison with Similar Compounds

Propyzamide (rac-2,2-Dichloro-1-[(3R)-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl]ethan-1-one)

  • Structural Differences: Substituents: Propyzamide replaces the 3-phenyl group in the target compound with a 3-methyl group. The propanone chain in the target compound is substituted with chlorine, while propyzamide features a dichloro-substituted ethanone chain. Stereochemistry: Propyzamide exists as a racemic mixture (rac-), whereas the stereochemical configuration of the target compound is unspecified in available literature.
  • Functional Impact: The dichloroethanone chain in propyzamide enhances its herbicidal activity by increasing lipophilicity and membrane permeability, targeting microtubule assembly in weeds . The 3-phenyl group in the target compound may improve binding affinity to biological targets due to aromatic π-π interactions, but this remains unverified experimentally.
Parameter Target Compound Propyzamide
Core Structure 1,4-Benzoxazine 1,4-Benzoxazine
Substituent at Position 3 Phenyl Methyl
Ketone Chain Substituents Chlorine at propanone 2,2-Dichloro at ethanone
Molecular Weight (g/mol) ~277.7 (estimated) 283.1
Primary Application Agrochemical intermediate (hypothesized) Herbicide (commercial use)

Ethyl 3-Phenyl-2,3-epoxybutanoate

  • Structural Differences: Core Heterocycle: Ethyl 3-phenyl-2,3-epoxybutanoate contains an epoxybutanoate ester instead of a benzoxazine ring. Functional Groups: The epoxy group and ester functionality contrast with the benzoxazine’s oxygen-nitrogen heterocycle and ketone group.
  • Functional Impact: The epoxy ester structure is volatile and contributes to its use in fragrances (e.g., strawberry notes), whereas the target compound’s benzoxazine core suggests non-volatile, bioactivity-driven applications . The phenyl group in both compounds enhances stability but serves divergent purposes: fragrance enhancement vs.
Parameter Target Compound Ethyl 3-Phenyl-2,3-epoxybutanoate
Core Structure 1,4-Benzoxazine Epoxybutanoate ester
Key Functional Groups Chlorinated propanone Epoxide, ester
Molecular Weight (g/mol) ~277.7 (estimated) 206.2
Primary Application Agrochemical/pharmaceutical research Fragrance industry (strawberry, floral notes)

Nitro-Substituted Thiazinones (e.g., from Yennawar et al., 2018)

  • Structural Differences: Heterocycle: Thiazinones replace the benzoxazine’s oxygen with sulfur. Substituents: Nitro-phenyl groups are present in thiazinones, unlike the phenyl or methyl groups in the target compound or propyzamide.
  • Crystallography studies reveal that nitro-substituted thiazinones exhibit distinct packing patterns compared to benzoxazines, which may influence solubility and bioavailability .

Research Findings and Implications

  • Agrochemical Potential: The target compound’s chlorine and phenyl groups suggest herbicidal activity akin to propyzamide, but its efficacy and mechanism require validation.
  • Synthetic Challenges : The benzoxazine core is synthetically accessible via cyclization reactions, but regioselective introduction of the chlorine substituent remains a hurdle .
  • Stability Considerations : Unlike nitro-substituted analogs, the absence of strong electron-withdrawing groups in the target compound may reduce photodegradation risks in field applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-propanone, and how can purity be optimized?

  • Methodology : Asymmetric reduction using biocatalysts (e.g., immobilized Candida pseudotropicalis cells) can yield enantiomerically pure derivatives. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
  • Key Parameters : Optimize reaction time (e.g., 28 hours for immobilized cell systems) and solvent selection (e.g., chitosan-based liquid-core capsules) to enhance yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and benzoxazin-4-yl ring conformation.
  • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) resolves absolute stereochemistry and intermolecular interactions, as demonstrated for related benzoxazine derivatives .
  • FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) and chloro substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Toxicity Assessment : Refer to ECHA guidelines for repeated oral dose toxicity studies (e.g., 28-day rodent models) to establish NOAEL (No Observed Adverse Effect Level) .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to mitigate environmental contamination. Avoid aqueous quenching for chlorinated byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for benzoxazine derivatives targeting biological receptors?

  • Methodology :

  • In Vitro Assays : Use dynamic mass redistribution (DMR) or calcium mobilization assays to quantify GPCR modulation (e.g., urotensin-II receptor antagonism, as seen in GSK1562590) .
  • Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to map interactions between the propanone moiety and receptor binding pockets. Validate with site-directed mutagenesis .

Q. How can crystallographic data resolve discrepancies in reported toxicity profiles of structurally similar compounds?

  • Methodology :

  • Comparative Analysis : Overlay crystal structures of analogs (e.g., 3-(4-chlorophenyl)-1-phenyl derivatives) to identify steric or electronic factors influencing metabolic stability or reactive metabolite formation .
  • In Silico Tox Prediction : Use tools like ProTox-II to correlate substituent effects (e.g., chloro vs. methyl groups) with hepatotoxicity or microbiome disruption .

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and tissue distribution?

  • Methodology :

  • Rodent Models : Administer 14C^{14}C-labeled compound via oral gavage and quantify bioavailability using LC-MS/MS. Monitor tissue-specific accumulation (e.g., liver, kidney) over 24-hour periods .
  • Microbiome Impact : Conduct 16S rRNA sequencing on fecal samples to assess gut microbiota shifts, as seen in benoxacor-treated mice .

Q. How can synthetic byproducts or isomers be identified and mitigated during scale-up?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time FT-IR or Raman spectroscopy to detect intermediates (e.g., dichloro-ethanone byproducts).
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) to ensure stereochemical fidelity .

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